Cas no 2171857-99-9 (1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoyl-2-methylpyrrolidine-3-carboxylic acid)

1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoyl-2-methylpyrrolidine-3-carboxylic acid structure
2171857-99-9 structure
Product Name:1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoyl-2-methylpyrrolidine-3-carboxylic acid
CAS No:2171857-99-9
MF:C28H34N2O5
MW:478.579967975616
CID:6334838
PubChem ID:165559933
Update Time:2025-09-23

1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoyl-2-methylpyrrolidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoyl-2-methylpyrrolidine-3-carboxylic acid
    • 2171857-99-9
    • 1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoyl]-2-methylpyrrolidine-3-carboxylic acid
    • EN300-1476382
    • Inchi: 1S/C28H34N2O5/c1-3-4-9-19(16-26(31)30-15-14-20(18(30)2)27(32)33)29-28(34)35-17-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,18-20,25H,3-4,9,14-17H2,1-2H3,(H,29,34)(H,32,33)
    • InChI Key: OCUVHIRTLAJTGF-UHFFFAOYSA-N
    • SMILES: O=C(CC(CCCC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCC(C(=O)O)C1C

Computed Properties

  • Exact Mass: 478.24677219g/mol
  • Monoisotopic Mass: 478.24677219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 10
  • Complexity: 736
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 95.9Ų

1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoyl-2-methylpyrrolidine-3-carboxylic acid Pricemore >>

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Additional information on 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoyl-2-methylpyrrolidine-3-carboxylic acid

1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoyl-2-methylpyrrolidine-3-carboxylic acid (CAS No. 2171857-99-9): A Novel Compound in Pharmaceutical Research

1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoyl-2-methylpyrrolidine-3-carboxylic acid, designated by the CAS number 2171857-99-9, represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular architecture, has garnered attention for its potential applications in drug discovery and therapeutic development. The structural features of this molecule, including the 9H-fluoren-9-yl group, methoxycarbonyl functionality, and the heptanoyl chain, are critical in determining its biological activity and pharmacological properties.

Recent studies have highlighted the importance of 2-methylpyrrolidine moieties in modulating the pharmacokinetic profiles of small molecule drugs. The integration of this ring system with a heptanoyl chain creates a unique scaffold that may offer advantages in terms of metabolic stability and target specificity. Researchers have reported that the methoxycarbonyl group contributes to the molecule's solubility and interactions with biological targets, which is a crucial factor in the development of orally bioavailable therapeutics.

The 9H-fluoren-9-yl moiety, a derivative of the fluorene ring system, is known for its ability to enhance the hydrophobicity of molecular structures. This property is particularly relevant in the design of compounds for targeting lipid-rich environments, such as cell membranes or intracellular compartments. The combination of this fluoren-9-yl group with the heptanoyl chain may provide a versatile platform for the synthesis of analogs with tailored biological activities.

Current research efforts have focused on the synthesis and characterization of 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoyl-2-methylpyrrolidine-3-carboxylic acid. Advances in solid-phase peptide synthesis and combinatorial chemistry have enabled the efficient preparation of this compound, which is essential for its evaluation in preclinical studies. The ability to synthesize this molecule in high purity and yield is a key factor in its potential for further exploration.

The biological activity of 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoyl-2-methylpyrrolidine-3-carboxylic acid has been investigated in various contexts, including its interactions with protein targets and its potential as a lead compound for drug development. Studies have shown that the methoxycarbonyl group may play a role in modulating the molecule's binding affinity to specific receptors, while the heptanoyl chain contributes to its overall conformational flexibility.

One of the most promising areas of research involving this compound is its potential application in the treatment of neurodegenerative diseases. Recent studies have suggested that the fluoren-9-yl group may enhance the molecule's ability to cross the blood-brain barrier, a critical requirement for therapies targeting central nervous system disorders. This property, combined with the 2-methylpyrrolidine ring system, could make this compound a valuable candidate for the development of new treatments for conditions such as Alzheimer's disease or Parkinson's disease.

Additionally, the methoxycarbonyl functionality of this molecule has been explored for its potential to improve the solubility of poorly water-soluble drugs. This is particularly relevant in the context of drug delivery systems, where the ability to enhance solubility can significantly impact the bioavailability and therapeutic efficacy of a compound. Researchers are investigating the use of this molecule as a prodrug or as a component of a drug delivery system to optimize its pharmacological properties.

The structural complexity of 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoyl-2-methylpyrrolidine-3-carboxylic acid also makes it an attractive candidate for the study of molecular interactions. The presence of multiple functional groups, including the heptanoyl chain and the fluoren-9-yl ring, allows for the exploration of diverse binding modes and interaction mechanisms. This makes the compound a valuable tool for understanding the molecular basis of drug-target interactions.

Furthermore, the 2-methylpyrrolidine ring system has been linked to the modulation of enzyme activity in several studies. The ability of this ring to interact with specific amino acid residues in enzymes could provide insights into the design of inhibitors or activators for various enzymatic pathways. This potential application highlights the versatility of this compound in the context of drug discovery and development.

As the field of pharmaceutical chemistry continues to evolve, the role of 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoyl-2-methylpyrrolidine-3-carboxylic acid is likely to expand. Ongoing research is focused on optimizing its synthesis, enhancing its biological activity, and exploring its potential applications in a wide range of therapeutic areas. The unique structural features of this compound position it as a promising candidate for future drug development initiatives.

In conclusion, 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoyl-2-methylpyrrolidine-3-carboxylic acid represents a significant advancement in pharmaceutical research. Its complex molecular architecture, including the fluoren-9-yl group, methoxycarbonyl functionality, and the heptanoyl chain, offers a versatile platform for the development of new therapeutic agents. As research in this area continues to progress, the potential applications of this compound are expected to grow, contributing to the advancement of drug discovery and therapeutic innovation.

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